REACTION_CXSMILES
|
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3].S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[NH4+].[NH4+].[CH3:24][OH:25]>O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[CH3:3][C:2]1[CH:4]=[C:5]([CH2:24][OH:25])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1 |f:2.3.4,7.8.9.10.11.12.13.14.15|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
N1=C(C)C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iron(II) sulfate heptahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen was bubbled into the solution for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
quenched with 10% sodium hydroxide (pH=9-10)
|
Type
|
CUSTOM
|
Details
|
Methanol was removed by concentration in vacuo
|
Type
|
EXTRACTION
|
Details
|
the resulting aqueous solution was extracted with ethyl acetate three times
|
Type
|
FILTRATION
|
Details
|
The combined organic phase was filtered through silica gel
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |